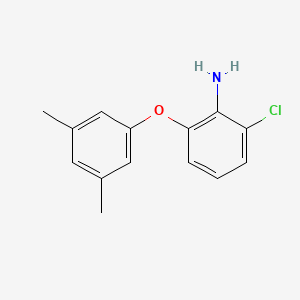

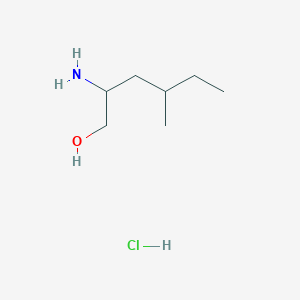

![molecular formula C22H19N3O5S2 B2960441 (Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-21-1](/img/structure/B2960441.png)

(Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of isothiazolinone , which is a class of heterocycles used as biocides in numerous personal care products and other industrial applications . It also seems to have a naphthoyl group, which is a common moiety in various bioactive compounds .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as Schiff bases of naphtha[1,2-d]thiazol-2-amine, are synthesized by the reaction of naphtha[1,2-d]thiazol-2-amine with various substituted aromatic aldehydes .

Scientific Research Applications

Anticancer Research

The thiazolidinone core present in this compound is a well-known pharmacophore in medicinal chemistry. It exhibits significant therapeutic significance and has shown a broad spectrum of biological activities, including anticancer potential . The naphthyl bearing 2-iminothiazolidin-4-ones, a class to which our compound belongs, has been designed and synthesized for their potential as anticancer agents. These compounds have shown cytotoxicity against several human cancer cell lines, indicating their potential use in cancer treatment research.

Antimicrobial Agents

Schiff bases of naphtha[1,2-d]thiazol-2-amine, which share a similar structural motif with our compound, have been synthesized and investigated for their antimicrobial properties . The presence of the naphthalene ring enhances the lipophilicity, allowing these compounds to penetrate biomembranes effectively. This suggests that our compound could be explored for its efficacy as an antimicrobial agent.

Tyrosinase Inhibition

Compounds with a benzothiazole structure have been studied for their ability to inhibit tyrosinase, an enzyme responsible for melanin production in the skin . By inhibiting this enzyme, such compounds can prevent pigmentation disorders, making them attractive targets in cosmetics and treatments for these conditions. The compound could be researched for its tyrosinase inhibitory activity.

Enzyme Inhibition

The thiazolidinone ring is known for its enzyme inhibitory activities, including inhibition of cyclooxygenase (COX) and aldose reductase . These enzymes are involved in inflammatory processes and diabetic complications, respectively. Therefore, our compound could be valuable in the development of new anti-inflammatory and antidiabetic drugs.

Metal Complex Formation

The compound’s ability to form metal complexes, as indicated by related structures, can be utilized in various fields, including catalysis and material science . Metal complexes often exhibit different and enhanced properties compared to their ligands alone, which can be leveraged in scientific research.

Organic Synthesis

The benzylic position of the naphthalene moiety in the compound is reactive and can undergo various organic reactions, including free radical bromination and nucleophilic substitution . This reactivity can be exploited in synthetic organic chemistry to create a wide range of derivatives for further application in drug development and other areas of chemical research.

properties

IUPAC Name |

ethyl 2-[2-(naphthalene-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S2/c1-2-30-20(26)13-25-18-10-9-17(32(23,28)29)12-19(18)31-22(25)24-21(27)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,2,13H2,1H3,(H2,23,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAFFDAOAHRMFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

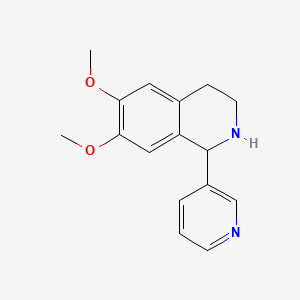

![Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate](/img/structure/B2960362.png)

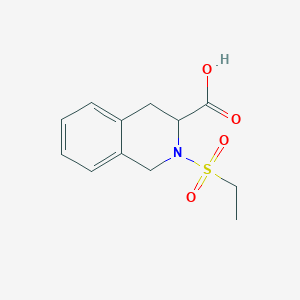

![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2960366.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2960370.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2960371.png)

![tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate](/img/structure/B2960373.png)

![1-Fluorosulfonyloxy-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzene](/img/structure/B2960374.png)

![5-Fluoro-6-methyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2960376.png)